N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE
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Overview
Description
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE is a complex organic compound that features an adamantane moiety, a hexafluoropropane group, and a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantane carboxylic acid and enamides.
Hexafluoropropane Group Introduction: This step involves the incorporation of the hexafluoropropane group, often through reactions with fluorinated reagents under controlled conditions.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with phenylacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of high-performance materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-phenylacetamide
- N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
Uniqueness
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE is unique due to its combination of an adamantane moiety, a hexafluoropropane group, and a phenylacetamide structure.
Properties
IUPAC Name |
N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F6N2O/c23-21(24,25)20(22(26,27)28,30-18(31)9-14-4-2-1-3-5-14)29-13-19-10-15-6-16(11-19)8-17(7-15)12-19/h1-5,15-17,29H,6-13H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONMXFBZCVYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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